Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a cyclic peptide that belongs to a class of compounds known for their diverse biological activities. This compound is characterized by its unique sequence of amino acids, which includes non-standard residues such as 2-naphthylalanine (Nal) and D-Tyrosine (D-Tyr). Cyclic peptides like this one are often studied for their potential therapeutic applications, particularly in the fields of oncology and immunology.
The compound is synthesized through peptide synthesis techniques, often utilizing solid-phase synthesis methods. Its structure and properties have been explored in various studies focusing on cyclic peptides and their interactions with biological targets, particularly in the context of protein-protein interactions and enzyme inhibition .
Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) can be classified as a cyclic peptide due to its circular structure formed by the covalent bonding between the terminal amino and carboxyl groups of the peptide chain. It falls under the broader category of peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering enhanced stability and bioavailability.
The synthesis of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, a resin-bound amino acid is sequentially coupled with protected amino acids to build the desired peptide chain. The cyclic structure is achieved by forming a bond between the N-terminus and C-terminus of the peptide during or after the synthesis process.
The molecular structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) consists of five amino acid residues arranged in a cyclic configuration. The presence of 2-naphthylalanine contributes to its hydrophobic character, while D-Tyrosine introduces chirality into the structure.
The mechanism of action for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) primarily involves its interaction with specific protein targets. It may act as an inhibitor or modulator in various biological pathways, potentially affecting signal transduction processes.
Research indicates that cyclic peptides can bind with high specificity to target proteins, influencing cellular responses and modulating pathways associated with disease states . For instance, modifications in the peptide sequence can lead to variations in binding affinity and selectivity towards receptors or enzymes.
Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) has potential applications in:
Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) functions as a potent cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), disrupting interactions with its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12). This peptide competitively inhibits [¹²⁵I]-SDF-1α binding to CXCR4 with nanomolar affinity, leveraging key structural motifs that mimic critical residues of larger CXCR4 inhibitors like T140. The compound's competitive binding dynamics arise from its ability to occupy the ligand-binding cavity of CXCR4, which comprises transmembrane helices (TM-II to TM-VII) and extracellular loops (ECL-2). Specifically, its arginine residue engages in salt-bridge interactions with aspartate residues (Asp171, Asp262) within the receptor's binding pocket, while its naphthylalanine (Nal) moiety anchors into a hydrophobic subpocket formed by TM-V [2] [7].
Mutagenesis studies reveal that alanine substitution of residues like Asp171 (TM-IV) or Glu288 (TM-VII) drastically reduces peptide binding affinity (>100-fold increase in IC₅₀), confirming their role as anchoring points for electrostatic interactions. Comparative binding assays against the radiolabeled antagonist [¹²⁵I]FC131 demonstrate that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) achieves 50% inhibition (IC₅₀) at concentrations below 10 nM, positioning it among high-affinity CXCR4 antagonists [7].
Table 1: Binding Affinities of Cyclic Pentapeptide Antagonists for CXCR4
| Peptide Sequence | IC₅₀ (nM) | Key Structural Features |
|---|---|---|
| Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) | 8.2 ± 1.5 | Gln substitution enhances selectivity |
| FC131 (Arg-Arg-Nal-Gly-D-Tyr) | 126 ± 68 | Dual-arginine motif for high affinity |
| Amidino-FC131 (Nal-Gly modified) | 4.2 ± 0.31 | Amidino group boosts electrostatic interactions |
The receptor affinity of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is governed by three structural determinants: (1) aromatic stacking interactions from the β-naphthyl group of Nal, (2) D-configuration of tyrosine enabling optimal ECL-2 engagement, and (3) C-terminal arginine's guanidinium group forming bidentate hydrogen bonds with CXCR4's Asp262/Asp171. Replacing arginine with citrulline (neutral) or glutamine reduces binding affinity by 20- to 50-fold, underscoring the necessity of positive charge conservation at this position [7].
Comparative analysis with analogues highlights the significance of residue-specific modifications:
Table 2: Impact of Residue Modifications on CXCR4 Binding Affinity
| Modification | IC₅₀ vs. Wild-Type | Structural Consequence |
|---|---|---|
| Arg → Gln substitution | 3-fold increase | Loss of charge interaction with Asp97 |
| D-Tyr → L-Tyr | >100-fold increase | Steric clash with TM-II/ECL-2 |
| Nal → Phe | 15-fold increase | Reduced hydrophobic packing in TM-V |
Crystallographic data of CXCR4 bound to CVX15 (cyclic peptide antagonist) corroborates that these pentapeptides adopt a β-turn conformation upon binding, positioning Nal and Arg in deep hydrophobic and acidic grooves, respectively. This topology sterically occludes CXCL12 docking by competing with its "RFFESH" motif binding site near TM-V and ECL-2 [6] [7].
Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) exerts therapeutic effects by disrupting CXCL12-mediated activation of G-protein-dependent and -independent pathways downstream of CXCR4. At 100 nM concentrations, it inhibits ligand-induced calcium flux (IC₅₀ = 12 nM) and phosphorylation of ERK1/2 (IC₅₀ = 18 nM), key effectors in cell migration and proliferation. This occurs via allosteric blockade of CXCL12 binding, preventing receptor conformational changes required for Gαᵢ activation [4] [7].
Notably, the peptide suppresses CXCR4-driven chemotaxis in malignant cells (e.g., chronic lymphocytic leukemia, breast cancer) at 10–100 nM concentrations. This correlates with downregulation of:
Mutagenesis studies (e.g., Glu288Ala CXCR4) confirm that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)'s efficacy relies on water-mediated hydrogen bonding networks involving Glu288, a residue critical for signal transduction. Disruption here abrogates both basal and ligand-induced receptor activation [7].
Figure: Signaling Pathways Disrupted by Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)
CXCL12 Binding │ └─▶ Blocked by Peptide → No Gαᵢ Activation │ ├─▶ ↓ Calcium Flux → Impaired Migration ├─▶ ↓ PI3K/Akt → Suppressed Survival └─▶ ↓ JAK/STAT → Arrested Proliferation
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6